molecular formula C15H10Br3NO B2792766 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 90960-72-8

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B2792766
CAS No.: 90960-72-8
M. Wt: 459.963
InChI Key: IMZAXSLZUQYAOH-UHFFFAOYSA-N
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Description

1,3,6-Tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a halogenated carbazole derivative featuring three bromine substituents at the 1-, 3-, and 6-positions of the carbazole core and an epoxide (oxirane) group at the 9-position via a methylene spacer. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atoms enhance electrophilic reactivity and intermolecular interactions, while the epoxide group enables further functionalization through ring-opening reactions .

Synthesis:
The synthesis typically involves bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole. A modified method from uses brominated carbazole precursors (e.g., 3,6-dibromocarbazole) reacted with epichlorohydrin under basic conditions (KOH/DMF) to introduce the epoxide moiety. Yields are quantitative for intermediate steps, though final purification may require chromatography .

Properties

IUPAC Name

1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAXSLZUQYAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the oxirane group. A possible synthetic route could be:

    Bromination of Carbazole: Carbazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile).

    Epoxidation: The brominated carbazole can then be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Epoxide Ring-Opening: The oxirane group can undergo ring-opening reactions with nucleophiles, leading to the formation of diols, amino alcohols, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Epoxide Ring-Opening: Acidic or basic conditions using reagents like hydrochloric acid, sodium hydroxide, or amines.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives.

    Ring-Opened Products: Diols, amino alcohols, or other functionalized derivatives.

Scientific Research Applications

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole would depend on its specific application

    Epoxide Group: The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules or other substrates.

    Bromine Atoms: The bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Properties

Carbazole derivatives are compared based on substitution patterns, aromaticity, and electronic properties.

Compound Substituents Aromaticity (HOMA) NICS(1)zz (ppm) Key Features
1,3,6-Tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole 1,3,6-Br; 9-(oxiran-2-ylmethyl) 0.661 -12.4 High electrophilicity, epoxide reactivity
3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole 3,6-Br; 9-(oxiran-2-ylmethyl) 0.665 -12.1 Reduced steric hindrance vs. tribromo analog
3,6-Di(2-furyl)-9H-carbazole 3,6-Furyl; unsubstituted 0.673 -11.8 Planar structure, Topoisomerase II inhibition
9-(Pyrimidin-2-yl)-9H-carbazole 9-Pyrimidinyl; unsubstituted 0.658 -12.6 Ultralong phosphorescence (1.37 s lifetime)
3,6-Diiodo-9-ethyl-9H-carbazole 3,6-I; 9-Ethyl 0.661 -12.3 Heavy atom effect, enhanced spin-orbit coupling

Notes:

  • Aromaticity : HOMA (Harmonic Oscillator Model of Aromaticity) and NICS(1)zz (Nucleus-Independent Chemical Shift) values indicate reduced aromaticity in brominated carbazoles compared to benzene (HOMA=0.881; NICS(1)zz=-29.88) due to electron-withdrawing bromine substituents .
  • Electronic Effects : Bromine atoms lower HOMO-LUMO gaps, enhancing charge transport in optoelectronic applications .

Key Findings :

  • Furyl-substituted carbazoles show superior Topo IIα selectivity over brominated analogs, attributed to π-π stacking with DNA .

Insights :

  • Bromine substituents improve thermal stability and electron affinity, making tribromo derivatives suitable for hole-transport materials .

Biological Activity

1,3,6-Tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a brominated carbazole derivative that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antioxidant domains. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anticancer, antimicrobial, and neuroprotective effects.

  • Molecular Formula : C15H10Br3NO
  • Molecular Weight : 459.96 g/mol
  • Melting Point : 172–173°C
  • CAS Number : [specific CAS number not provided in the sources]

Antimicrobial Activity

Research has demonstrated that 1,3,6-tribromo-9H-carbazole exhibits significant antibacterial activity against various bacterial strains. In a study evaluating the antibacterial properties of several carbazole derivatives, it was found that this compound displayed stronger activity against Escherichia coli compared to other tested compounds and even outperformed amoxicillin at certain concentrations.

Table 1: Antibacterial Activity of 1,3,6-Tribromo-9H-Carbazole

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli31.25 µg/ml
AmoxicillinEscherichia coli62.5 µg/ml
Other Tested CompoundsBacillus subtilis31.25 µg/ml (varied across compounds)

Antioxidative Activity

The antioxidative potential of 1,3,6-tribromo-9H-carbazole was assessed using the DPPH radical scavenging assay and ferric reducing antioxidant power methods. Although the compound exhibited weaker antioxidant activity compared to other derivatives, it still showed notable effects that warrant further investigation.

Study on Antibacterial Properties

A study published in Chemija evaluated multiple carbazole derivatives, including 1,3,6-tri-bromo derivatives. The findings indicated that the introduction of bromine groups significantly enhanced the antibacterial efficacy of the carbazole scaffold against both Gram-positive and Gram-negative bacteria. The study highlighted that this compound's structure plays a crucial role in its biological activity .

Q & A

Q. What are the standard synthetic routes for 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and epoxide functionalization. For brominated carbazoles, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly employed. For example, a mixture of 9-phenylcarbazole derivatives, brominated precursors, and Pd₂(dba)₃ catalyst in toluene/water under N₂ atmosphere achieves coupling at reflux (5–7 h) . Microwave-assisted N-alkylation with 1-bromo-3-chloropropane in the presence of TBAB and KOH reduces reaction time (30–60 min) and improves yield (up to 89%) . Optimization includes solvent selection (toluene for coupling, DMSO for alkylation) and inert gas purging to prevent oxidation .

Q. What purification methods are recommended for carbazole derivatives like this compound?

  • Methodological Answer : Post-synthesis purification often involves column chromatography (silica gel) with hexane:toluene (4:1) for brominated intermediates (Rf ≈ 0.4) or dichloromethane/hexane recrystallization for epoxide-containing products. For polar byproducts, sequential washing with 5% NaOH and brine removes acidic impurities . High-performance liquid chromatography (HPLC) with C18 columns is recommended for analytical purity validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and epoxide protons (δ 3.1–4.3 ppm). ¹³C signals for Br-substituted carbons appear downfield (δ 120–135 ppm) .
  • MS (ESI+) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z ≈ 485 for tribromo derivatives).
  • FT-IR : Epoxide C-O-C stretch (∼1250 cm⁻¹) and carbazole N-H (∼3400 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the compound’s electronic properties in optoelectronic applications?

  • Methodological Answer : Bromine at positions 1, 3, and 6 enhances electron-withdrawing effects, reducing the HOMO-LUMO gap (∼3.2 eV via DFT calculations). UV-Vis spectroscopy shows a redshift (λmax ≈ 380 nm in THF) compared to non-brominated carbazoles. Electrochemical studies (cyclic voltammetry) reveal reversible oxidation peaks at +1.2 V vs. Ag/Ag⁺, indicating stability in hole-transport layers for OLEDs .

Q. How can π–π stacking interactions of this compound be quantitatively analyzed in supramolecular assemblies?

  • Methodological Answer :
  • X-ray crystallography : Resolves intermolecular distances (e.g., 3.5–3.8 Å between aromatic planes) .
  • Computational modeling : Density Functional Theory (DFT) calculates interaction energies (∼−15 kcal/mol for dimeric stacking) using Gaussian09 with B3LYP/6-31G* basis set.
  • Fluorescence quenching assays : Monitor emission intensity changes in the presence of π-acceptors (e.g., nitroaromatics) to estimate binding constants .

Q. What strategies mitigate competing side reactions during epoxide functionalization of carbazole cores?

  • Methodological Answer :
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive N–H sites during epoxide ring-opening.
  • Low-temperature kinetics : Conduct reactions at −20°C in anhydrous THF to suppress epoxide polymerization.
  • Catalytic control : Employ Sc(OTf)₃ (5 mol%) to selectively activate epoxides without carbazole ring bromination .

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